molecular formula C17H15ClO2 B291106 Cinnamyl (4-chlorophenyl)acetate

Cinnamyl (4-chlorophenyl)acetate

Cat. No.: B291106
M. Wt: 286.8 g/mol
InChI Key: FHMLSOXYEBHZSH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cinnamyl (4-chlorophenyl)acetate is an ester derived from cinnamyl alcohol and (4-chlorophenyl)acetic acid. Cinnamyl esters, such as cinnamyl acetate (CAS 103-54-8), are widely used in fragrances and organic synthesis due to their aromatic properties . The incorporation of a 4-chlorophenyl group may enhance lipophilicity and alter reactivity or biological activity compared to non-halogenated analogs.

Properties

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate

InChI

InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+

InChI Key

FHMLSOXYEBHZSH-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cinnamyl Acetate (Cinnamyl Acetate)

  • Structure : Cinnamyl alcohol esterified with acetic acid.
  • Applications : Key component in floral volatiles (e.g., Prunus mume), perfumery, and food flavoring.
  • Reactivity : Exhibits 61.2% selectivity in hydrodeoxygenation reactions but undergoes hydrolysis to acetic acid, reducing efficiency compared to cinnamyl alcohol.
  • Safety : Recognized as safe for use in animal feed at proposed levels but poses skin/eye irritation risks.
Property Cinnamyl Acetate Cinnamyl (4-Chlorophenyl)Acetate (Inferred)
Molecular Formula C₁₁H₁₂O₂ Likely C₁₇H₁₅ClO₂
Key Functional Groups Cinnamyl, Acetate Cinnamyl, 4-Chlorophenyl Acetate
Selectivity in Reactions 61.2% (hydrodeoxygenation) Unknown; chlorine may alter reactivity
Safety Profile Irritant Potential increased toxicity due to Cl

Methyl (4-Chlorophenyl)Acetate Derivatives

  • Examples: Methyl 2-amino-2-(4-chlorophenyl)acetate (), cyclopentyl(4-chlorophenoxy)acetate.
  • Key Differences: Substituents: Methyl or cyclopentyl groups vs. cinnamyl. Applications: Pharmaceuticals (e.g., amino acid derivatives in ) vs. fragrance/catalysis. Reactivity: Chlorophenyl esters may resist hydrolysis better than aliphatic acetates, but allylation reactions with cinnamyl acetate fail under aqueous conditions.

4-Chlorophenyl-Substituted Esters

  • Examples : (4-Chloro-2-methylphenyl) acetate, [(4-chlorophenyl)carbamoyl]methyl derivatives.
  • Biological Activity : Cytotoxicity observed in 4-acetoxy cinnamyl acetate (IC₅₀ = 19.35 μM for A549 cells). The 4-chlorophenyl group may enhance bioactivity but requires safety evaluations for irritancy and environmental persistence.

Key Research Findings and Data

Table 1: Comparative Reactivity in Hydrodeoxygenation (ZnNC-900 Catalyst)

Compound Reaction Temp (°C) Selectivity (%)
Cinnamyl Alcohol 180 >90
Cinnamyl Acetate 180 61.2
4-Hydroxy-3-Methoxycinnamaldehyde 200 67.5

Insight : The acetate group reduces selectivity due to hydrolysis, suggesting this compound may require higher temperatures or modified catalysts for efficient conversion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.